

Application Note: Quantification of Ecamsule Disodium using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Ecamsule disodium*

Cat. No.: *B15601963*

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Abstract

This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of **Ecamsule disodium** in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure for quality control and stability testing.

Introduction

Ecamsule disodium, chemically known as disodium terephthalylidene dicamphor sulfonate, is a potent UVA filter widely used in sunscreen products to protect the skin from photodamage.[1][2][3] Its efficacy is dependent on its concentration in the final product, necessitating a validated analytical method for its quantification. This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating **Ecamsule disodium** from its degradation products, ensuring the accurate assessment of its purity and stability.

Physicochemical Properties of Ecamsule

- Chemical Name: Terephthalylidene dicamphor sulfonic acid[1]
- Synonyms: Mexoryl SX, Ecamsule[1][3]

- UV Absorption Maxima: Approximately 345 nm[1][2][4]
- Solubility: Water-soluble[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 20 mM Sodium Acetate Buffer (pH 4.6) in a 30:70 (v/v) ratio.[5]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25°C
Detection Wavelength	345 nm[1][2][4]
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase: Prepare a 20 mM sodium acetate buffer by dissolving 1.64 g of anhydrous sodium acetate in 1 L of deionized water. Adjust the pH to 4.6 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing acetonitrile and the buffer in a 30:70 ratio. Degas the mobile phase before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Ecamsule disodium** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

- **Working Standard Solutions (10-100 µg/mL):** Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
- **Sample Preparation (from a cream formulation):** Accurately weigh an amount of cream equivalent to 10 mg of **Ecamsule disodium** into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.^[6] Cool the solution to room temperature and dilute to the mark with the mobile phase. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution has a theoretical concentration of 100 µg/mL.

Method Validation Summary

The developed method was validated according to the International Council on Harmonisation (ICH) guidelines.

Validation Parameter	Result
Linearity (µg/mL)	10 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL ^[5]
Limit of Quantitation (LOQ)	1.5 µg/mL ^[5]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from placebo or degradation products.

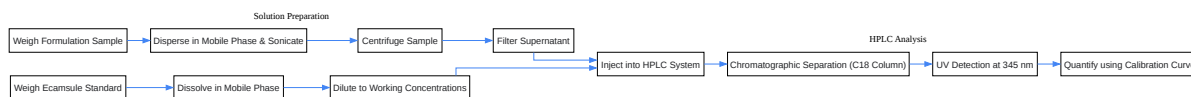
Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of **Ecamsule disodium** was subjected to various stress conditions.

Stress Condition	Treatment	Observation
Acid Hydrolysis	0.1 N HCl at 80°C for 2 hours	Significant degradation with the appearance of a distinct degradation peak.
Base Hydrolysis	0.1 N NaOH at 80°C for 2 hours	Significant degradation with the appearance of a distinct degradation peak.
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours	Moderate degradation observed.
Thermal Degradation	105°C for 48 hours	Minor degradation observed.
Photolytic Degradation	Exposure to UV light (254 nm) for 24 hours	Negligible degradation, confirming photostability.[2][3]

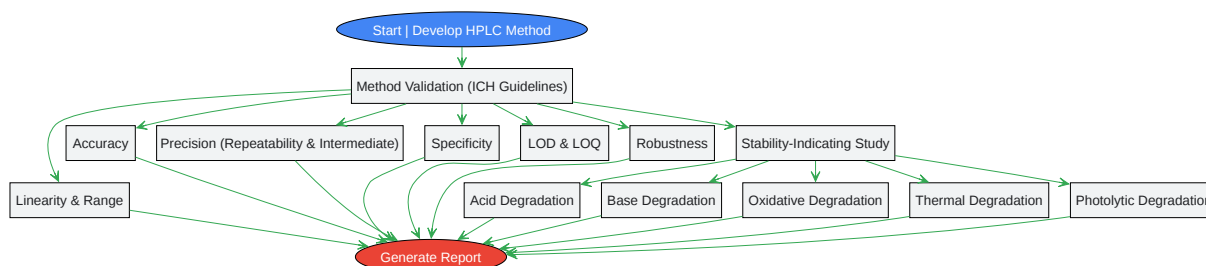
In all cases, the degradation products were well-resolved from the parent **Ecamsule disodium** peak, confirming the method's specificity and stability-indicating capability.

Visualizations



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Caption: Experimental workflow for sample preparation and HPLC analysis.



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Caption: Logical workflow for method validation and stability testing.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of **Ecamsule disodium** in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies in the pharmaceutical and cosmetic industries.

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